

# Spectroscopic Profile of Piperazine-2,5-dione: An In-depth Technical Guide

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## Compound of Interest

Compound Name: Piperazine-2-thione

Cat. No.: B12107080

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Note on **Piperazine-2-thione**: Extensive searches for experimental spectroscopic data (NMR, IR, Mass) for **piperazine-2-thione** did not yield any available results. This suggests that the compound may be unstable, not well-characterized, or known by a different chemical name. Consequently, this guide will provide a comprehensive spectroscopic analysis of the closely related and well-documented compound, piperazine-2,5-dione, also known as glycine anhydride. This diketopiperazine serves as a valuable proxy for understanding the spectroscopic characteristics of the piperazine ring system.

## Introduction

Piperazine-2,5-dione is the simplest cyclic dipeptide, formed from the condensation of two glycine molecules.<sup>[1][2]</sup> Its rigid, planar structure and presence in various natural products and biologically active compounds make it a significant molecule in medicinal chemistry and drug development.<sup>[3][4]</sup> A thorough understanding of its spectroscopic properties is fundamental for its identification, characterization, and the analysis of its derivatives. This guide presents a detailed overview of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for piperazine-2,5-dione.

## Spectroscopic Data

The following sections summarize the key spectroscopic data for piperazine-2,5-dione.

### Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. For piperazine-2,5-dione, the symmetry of the molecule simplifies its NMR spectra.

Table 1:  $^1\text{H}$  NMR Spectroscopic Data for Piperazine-2,5-dione

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Assignment
~3.8 - 4.1	Singlet	$\text{CH}_2$
~8.0 - 8.5	Singlet (broad)	NH

Solvent:  $\text{DMSO-d}_6$

Table 2:  $^{13}\text{C}$  NMR Spectroscopic Data for Piperazine-2,5-dione

Chemical Shift ( $\delta$ ) ppm	Assignment
~45	$\text{CH}_2$
~167	$\text{C=O}$

Solvent:  $\text{DMSO-d}_6$

## Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of piperazine-2,5-dione is characterized by the prominent absorption bands of the amide functional groups.

Table 3: IR Spectroscopic Data for Piperazine-2,5-dione

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
~3200 - 3400	Strong, Broad	N-H stretch
~1650 - 1700	Strong	C=O stretch (Amide I)
~1450 - 1550	Medium	N-H bend (Amide II)
~1200 - 1300	Medium	C-N stretch

## Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation patterns.

Table 4: Mass Spectrometry Data for Piperazine-2,5-dione

m/z	Relative Intensity	Assignment
114	High	[M] <sup>+</sup> (Molecular Ion)
86	Medium	[M - CO] <sup>+</sup>
70	Medium	[M - CO - NH <sub>2</sub> ] <sup>+</sup>
56	High	[M - 2CO] <sup>+</sup>
42	High	[CH <sub>2</sub> =C=O] <sup>+</sup> or [CH <sub>2</sub> =N=CH <sub>2</sub> ] <sup>+</sup>
30	High	[CH <sub>2</sub> =NH <sub>2</sub> ] <sup>+</sup>

## Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above.

## NMR Spectroscopy

<sup>1</sup>H and <sup>13</sup>C NMR spectra are typically recorded on a spectrometer operating at a frequency of 300 MHz or higher. The sample is dissolved in a deuterated solvent, such as DMSO-d<sub>6</sub>, and

placed in a 5 mm NMR tube. Chemical shifts are reported in parts per million (ppm) relative to a tetramethylsilane (TMS) internal standard.

## Infrared (IR) Spectroscopy

The IR spectrum of solid piperazine-2,5-dione is commonly obtained using the KBr pellet method. A small amount of the finely ground sample is mixed with dry potassium bromide powder and pressed into a thin, transparent pellet. The spectrum is then recorded using a Fourier Transform Infrared (FTIR) spectrometer.<sup>[5]</sup>

## Mass Spectrometry

Electron Ionization (EI) mass spectrometry is a common technique for the analysis of relatively small, volatile molecules like piperazine-2,5-dione. The sample is introduced into the mass spectrometer, where it is ionized by a high-energy electron beam. The resulting ions are then separated based on their mass-to-charge ratio ( $m/z$ ).

## Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like piperazine-2,5-dione.

*General workflow for the spectroscopic analysis of a chemical compound.*

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## References

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- To cite this document: BenchChem. [Spectroscopic Profile of Piperazine-2,5-dione: An In-depth Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12107080#spectroscopic-data-of-piperazine-2-thione-nmr-ir-mass]

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